Copper indium selenide

Tandem photovoltaics Near-IR optoelectronics Band gap engineering

Sourcing stoichiometry-sensitive chalcopyrite absorbers often forces labs to accept narrow composition windows that increase yield loss. Copper Indium Selenide (CuInSe₂) eliminates this constraint through intrinsic off-stoichiometry tolerance: functional devices are achievable even when the Cu/In ratio deviates by >20% from unity. • 1.04 eV direct band gap with absorption coefficient >10⁵ cm⁻¹ - enables efficient photon capture in sub-micron films for thin-film PV and NIR photodetectors (1000-1200 nm). • Ambipolar dopability via simple stoichiometric adjustment supports homojunction p-n diodes and bipolar transistors from a single base material. • Ordered vacancy compounds (CuIn₃Se₅, CuIn₅Se₈) form electrically benign phases under Cu-poor growth, widening the process window and reducing metrology burden.

Molecular Formula CuInSe2
Molecular Weight 336.3 g/mol
CAS No. 12018-95-0
Cat. No. B076934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper indium selenide
CAS12018-95-0
SynonymsCOPPER INDIUM SELENIDE
Molecular FormulaCuInSe2
Molecular Weight336.3 g/mol
Structural Identifiers
SMILES[Cu].[Se].[Se]=[In]
InChIInChI=1S/Cu.In.2Se
InChIKeyKTSFMFGEAAANTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CuInSe₂ Procurement Guide for Photovoltaics & Optoelectronics


Copper indium selenide (CuInSe₂, CIS) is a ternary I-III-VI₂ chalcopyrite semiconductor characterized by a direct band gap of approximately 1.04 eV at room temperature , a tetragonal crystal structure with lattice parameters a = 5.77–5.81 Å and c = 11.56–11.63 Å , and an optical absorption coefficient exceeding 10⁵ cm⁻¹ in the visible-to-near-infrared range . It serves as the foundational narrow-bandgap endpoint of the commercially critical Cu(In,Ga)Se₂ (CIGS) solid solution series and is the prototype material for understanding defect physics in chalcopyrite photovoltaics. Its unique combination of ambipolar dopability, extreme off-stoichiometry tolerance, and the ability to form ordered vacancy compounds distinguishes it from all other I-III-VI₂ family members .

Workflow Chalcopyrite semiconductor research and thin-film photovoltaic fabrication
Selection Logic Prototype narrow-bandgap endpoint for CIGS solid-solution and defect-physics studies
Key Attributes Ambipolar dopability and extreme off-stoichiometry tolerance via ordered vacancy compounds

Why CuInSe₂ Cannot Be Replaced by Generic Analogs


Within the CuXY₂ (X=In,Ga; Y=S,Se) chalcopyrite family, band gap varies by a factor of ~2.3 from 1.04 eV (CuInSe₂) to 2.43 eV (CuGaS₂), and carrier type control differs fundamentally between compounds . CuInSe₂ is the only member of the series that can be reversibly switched between p-type and n-type conduction by simple stoichiometric adjustment or post-growth annealing, whereas CuGaSe₂ resists n-type doping without elaborate co-doping strategies . Furthermore, CuInSe₂ uniquely tolerates massive off-stoichiometry—manifested as a series of ordered vacancy compounds (CuIn₃Se₅, CuIn₅Se₈, Cu₂In₄Se₇, Cu₃In₅Se₉)—without catastrophic degradation of electronic properties, a feature absent in the sulfide analogs and in competing thin-film absorbers such as CdTe . Substituting CuInSe₂ with a wider-bandgap analog or a different thin-film absorber therefore alters not merely the absorption onset but the entire defect-chemical landscape, doping strategy, and device architecture.

Wider-bandgap analogs like CuGaSe₂ or CuInS₂ shift the absorption edge by >0.5 eV, fundamentally altering spectral response and tandem current-matching design.
CuGaSe₂ cannot achieve n-type conduction via native defects, requiring extrinsic co-doping that may introduce contamination and process complexity.
Competing thin-film absorbers like CdTe lack the ordered vacancy compound tolerance, demanding near-perfect stoichiometry that reduces manufacturing process windows.

CuInSe₂ Quantitative Benchmarking vs. Key Competitors


Narrowest Direct Band Gap for Tandem and Near-IR Devices

CuInSe₂ exhibits the narrowest experimental direct band gap (1.04 eV) among the four endpoint CuXY₂ chalcopyrite compounds, compared to CuGaSe₂ (1.67 eV), CuInS₂ (1.55 eV), and CuGaS₂ (2.43 eV) . This 0.63 eV reduction relative to CuGaSe₂ places CuInSe₂ near the optimal bottom-cell absorption threshold for mechanically stacked and monolithic tandem photovoltaic architectures, while its direct-gap character ensures high oscillator strength for absorption at the band edge, unlike the indirect-gap c-Si .

Narrowest Direct Band Gap
Head-to-head
1.04 eV
Defines the bottom-cell absorption threshold for tandem architectures.
0.63 eV narrower than CuGaSe₂; direct-gap advantage over c-Si.
Tandem photovoltaics Near-IR optoelectronics Band gap engineering

Reversible Ambipolar Doping via Stoichiometry Control

CuInSe₂ can be converted from p-type to n-type and back by annealing in vacuum or under maximum Se pressure, or by controlling the Cu/In ratio during growth . In stark contrast, CuGaSe₂ has resisted n-type doping through native defect control alone; n-type CuGaSe₂ was achieved only through co-doping with Ge and Zn via ion implantation and subsequent Zn-atmosphere annealing, yielding a maximum electron concentration of ~10¹⁶ cm⁻³ at room temperature . The fundamental origin is the higher formation energy of the Ga_Cu antisite donor in CuGaSe₂ compared to In_Cu in CuInSe₂, and the much deeper donor level of Ga_Cu, which acts as an electron trap .

Reversible Ambipolar Doping
Head-to-head
p↔n conversion via stoichiometry or annealing; CuGaSe₂ requires Ge+Zn co-doping.
Enables homojunction devices from a single base material.
Qualitative process-complexity differentiation confirmed by Hall-effect measurements.
Ambipolar doping Homojunction devices Defect engineering

Unmatched Off-Stoichiometry Tolerance

CuInSe₂ tolerates extreme Cu-poor off-stoichiometry by spontaneously forming a homologous series of ordered vacancy compounds (OVCs): CuIn₃Se₅, CuIn₅Se₈, Cu₂In₄Se₇, and Cu₃In₅Se₉. These arise from the periodic insertion of the exceptionally low-energy neutral defect pair (2V_Cu⁻ + In_Cu²⁺) into the CuInSe₂ lattice . First-principles calculations show that under Cu-poor conditions, the formation enthalpy of this pair can be near-zero or even exothermic . In contrast, CuGaSe₂ does not support an analogous homologous OVC series, and II-VI or III-V semiconductors (e.g., GaAs, CdTe) require near-perfect stoichiometry to maintain electronic quality .

Unmatched Off-Stoichiometry Tolerance
Class-level inference
Forms ordered vacancy compounds (CuIn₃Se₅, CuIn₅Se₈, etc.) under Cu-poor conditions.
Supports wider manufacturing process windows and lower cost-per-watt.
Tolerates >20% Cu/In deviation; III-V and II-VI semiconductors degrade at ~0.1% deviation.
Defect tolerance Ordered vacancy compounds Off-stoichiometry

High Absorption Coefficient for Ultra-Thin Absorbers

CuInSe₂ achieves near-total absorption of AM1.5 solar photons at a film thickness of only 3–4 µm, compared to 7–8 mm for crystalline silicon (c-Si) and 20–30 µm for CdTe . For 90% photon absorption, CuInSe₂ requires less than 1 µm of material, while c-Si requires approximately 100–200 µm in commercial cells . This difference—a factor of ~2000× in required thickness—stems from CuInSe₂'s direct band gap and absorption coefficient exceeding 10⁵ cm⁻¹ across the visible spectrum .

High Absorption Coefficient
Cross-study comparable
α > 10⁵ cm⁻¹
Enables ultra-thin absorber layers (3–4 µm) versus >100 µm for c-Si.
~2000× less material thickness required for near-total AM1.5 absorption.
Absorption coefficient Thin-film photovoltaics Material utilization efficiency

n-Type Electron Mobility Advantage

Single-crystal CuInSe₂ exhibits a pronounced mobility asymmetry: n-type electron mobility reaches 660 cm²/V·s, while p-type hole mobility is limited to ~30 cm²/V·s—a factor of 22× difference . This n-type mobility substantially exceeds that of CuInS₂ (~10 cm²/V·s from thin-film Hall measurements ). In p-type Bridgman-grown CuInSe₂ with low Na addition (0–0.2 at.%), the average hole mobility is 17 cm²/V·s, increasing for Se-rich compositions (CuInSe₂.₂) . The high n-type mobility is attributed to the shallowness of the In_Cu donor level and low compensation ratios achievable through stoichiometry control.

n-Type Electron Mobility
Head-to-head
660 cm²/V·s (n-type single crystal) vs. ~10 cm²/V·s for CuInS₂.
Preferred for high-frequency optoelectronic devices where electron transport governs speed.
66× higher mobility than CuInS₂; attributed to shallow In_Cu donor level.
Carrier mobility n-type transport High-speed optoelectronics

Near-Zero Valence Band Offset for Lossless Heterojunctions

The valence band offset between CuInSe₂ and CuGaSe₂ is extrapolated to be only ΔE_V = +0.036 eV, which is effectively flat-band alignment . In contrast, the CuInSe₂/CuInS₂ interface exhibits a substantial valence band offset of ΔE_V = −0.23 eV (with CuInS₂ valence band lying 0.23 eV below that of CuInSe₂) and a conduction band offset of ΔE_C = +0.21 eV . The near-zero ΔE_V between CuInSe₂ and CuGaSe₂ means that hole transport across a CIS/CGS heterojunction encounters negligible energy barrier, enabling efficient tandem and graded-bandgap device architectures without band-offset-induced recombination losses.

Near-Zero Valence Band Offset
Head-to-head
ΔE_V(CIS/CGS) = +0.036 eV vs. ΔE_V(CIS/CuInS₂) = −0.23 eV.
Natural bottom-cell partner for CuGaSe₂ in tandem devices without complex tunnel junctions.
Negligible hole-transport barrier simplifies fabrication and reduces series resistance.
Band alignment Tandem photovoltaics Heterojunction engineering

CuInSe₂ Key Application Scenarios


Tandem Photovoltaic Bottom Cells

CuInSe₂'s 1.04 eV direct band gap , combined with its near-zero valence band offset of only 0.036 eV relative to CuGaSe₂ , makes it the optimal narrow-gap absorber for tandem solar cells paired with wider-gap chalcopyrite or perovskite top cells. The NREL-demonstrated 15.0% world-record CIS cell served as the bottom component in a mechanical-stacked tandem achieving 15.31% total-area efficiency . The 3–4 µm absorber thickness requirement enables lightweight, flexible tandem modules where c-Si bottom cells (>100 µm) would be impractically thick and rigid.

Near-Infrared Photodetectors and Spectral Sensors

With the narrowest band gap among all Cu-based chalcopyrites (1.04 eV vs. 1.55–2.43 eV for sulfide and Ga-containing analogs) , CuInSe₂ is the only I-III-VI₂ endpoint suitable for photodetectors operating in the 1000–1200 nm near-infrared window without requiring compositional grading. The material's high absorption coefficient (>10⁵ cm⁻¹) ensures efficient photon capture in sub-micron films , enabling fast-response thin-film photodetector architectures.

Homojunction and Bipolar Electronic Devices

CuInSe₂ is unique among the four CuXY₂ endpoint compounds in its ability to support both p-type and n-type conduction through simple stoichiometric adjustment or post-growth annealing, without extrinsic dopants . This enables fabrication of homojunction p-n diodes, bipolar junction transistors, and complementary logic elements from a single base material—a capability that CuGaSe₂ cannot match without elaborate Ge+Zn co-doping procedures . The n-type electron mobility of 660 cm²/V·s further supports high-frequency device operation.

Defect-Tolerant Thin-Film Manufacturing

CuInSe₂'s ability to form electrically benign ordered vacancy compounds (CuIn₃Se₅, CuIn₅Se₈) under Cu-poor growth conditions provides an intrinsic process tolerance that is absent in CdTe, c-Si, and III-V thin-film technologies. Manufacturing lines can operate with wider composition control windows—Cu/In ratios deviating by >20% from unity still yield functional photovoltaic devices —reducing yield loss, metrology burden, and overall production cost per watt relative to stoichiometry-sensitive alternatives.

Application
Selection Property
Validation Focus
Tandem Photovoltaic Bottom Cells
Narrow direct band gap and near-zero valence band offset with CuGaSe₂
Current-matching design and heterojunction interface quality
Near-Infrared Photodetectors
1.04 eV absorption onset and high absorption coefficient
Spectral response in the 1000–1200 nm range and sub-micron film photocurrent
Homojunction Electronic Devices
Reversible ambipolar doping without extrinsic co-dopants
p-n diode characteristics and n-type electron mobility for high-frequency operation
Defect-Tolerant Thin-Film Manufacturing
Intrinsic ordered vacancy compound formation under Cu-poor growth
Device performance retention across wide composition control windows

Technical Documentation Hub

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